molecular formula C11H16O4 B14217365 (5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid CAS No. 775267-87-3

(5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B14217365
CAS No.: 775267-87-3
M. Wt: 212.24 g/mol
InChI Key: BHVDNSFXALRISF-BDAKNGLRSA-N
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Description

(5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexadiene ring with two hydroxyl groups and a carboxylic acid group, making it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by selective hydroxylation and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols.

Scientific Research Applications

Chemistry

In chemistry, (5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and asymmetric synthesis.

Biology and Medicine

This compound has potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials. Its functional groups provide reactive sites for further chemical modifications.

Mechanism of Action

The mechanism by which (5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid: This compound is unique due to its specific stereochemistry and functional groups.

    (5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which provides distinct reactivity and interaction profiles compared to other similar compounds.

Properties

CAS No.

775267-87-3

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C11H16O4/c1-11(2,3)7-5-4-6(10(14)15)8(12)9(7)13/h4-5,8-9,12-13H,1-3H3,(H,14,15)/t8-,9+/m1/s1

InChI Key

BHVDNSFXALRISF-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C(C1O)O)C(=O)O

Origin of Product

United States

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